2-Acetamido-4-methylthiazole
Overview
Description
2-Acetamido-4-methylthiazole is an organic compound with the molecular formula C6H8N2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(4-Methylthiazol-2-yl)acetamide, also known as 2-Acetamido-4-methylthiazole, is a compound that has been studied for its potential anticancer activity . .
Mode of Action
It has been suggested that it may exert its anticancer effects by interacting with tumor cells and directing them towards an apoptotic pathway . This means that the compound may induce programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Given its potential anticancer activity, it is likely that it impacts pathways related to cell growth, proliferation, and apoptosis .
Pharmacokinetics
One study has reported on the metabolism of this compound in rats .
Result of Action
The result of the action of this compound is likely to be the inhibition of cancer cell growth and proliferation, as suggested by its potential anticancer activity . This is likely achieved through the induction of apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-methylthiazole typically involves the reaction of 4-methylthiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Reactants: 4-methylthiazole and acetic anhydride.
Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile.
Purification: Recrystallization from a suitable solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-4-methylthiazole
- N-(4-Methyl-2-thiazolyl)acetamide
- 2-(Acetylamino)-4-methylthiazole
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJXTANWGNJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299843 | |
Record name | N-(4-Methylthiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7336-51-8 | |
Record name | 7336-51-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylthiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-4-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-Acetamido-4-methylthiazole derivatives in medicinal chemistry?
A2: Research indicates that novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives, synthesized from this compound, demonstrate promising antibacterial and antifungal activities. [] Specifically, these compounds have shown in vitro activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as antifungal activity against Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus. This finding highlights the potential of this compound derivatives as lead compounds for developing new antimicrobial agents.
Q2: What is the significance of the crystal structure of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a derivative of this compound?
A3: The crystal structure of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a derivative of this compound, reveals important structural features. The thiazole and benzene rings within the molecule are nearly parallel, with the linking N—C—C—N—C chain folded rather than extended. [] This information provides valuable insight into the conformation and potential binding interactions of this compound, which could be relevant for understanding its biological activity and designing future derivatives.
Q3: How is this compound metabolized in the context of drug metabolism studies?
A4: Studies focusing on the metabolism of 2-acetamido-4-(chloromethyl)thiazole, a related compound, provide insights into potential metabolic pathways. This compound is primarily metabolized in rats into the mercapturic acid conjugate of this compound and the glucuronic acid conjugate of 2-acetamido-4-(mercaptomethyl)thiazole, primarily through biliary excretion. [] Further metabolism by intestinal microflora plays a crucial role in forming and excreting urinary metabolites. This highlights the importance of considering gut microbial metabolism when investigating the pharmacokinetic profile of this compound and its derivatives.
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